Edetate sodium

Übersicht

Beschreibung

Edetate sodium, also known as disodium ethylenediaminetetraacetate, is a chelating agent that binds to metal ions, forming stable complexes. It is widely used in various fields, including medicine, chemistry, and industry, due to its ability to sequester metal ions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Edetate sodium is synthesized from ethylenediamine, formaldehyde, and sodium cyanide. The reaction involves the cyanomethylation of ethylenediamine, followed by hydrolysis to yield the tetrasodium salt. The reaction conditions typically involve:

Reactants: Ethylenediamine, formaldehyde, sodium cyanide

Conditions: Aqueous medium, controlled temperature, and pH.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale cyanomethylation and subsequent hydrolysis. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

Edetate sodium primarily undergoes complexation reactions with metal ions. It can form stable chelates with divalent and trivalent metal ions such as calcium, magnesium, zinc, and iron .

Common Reagents and Conditions

Reagents: Metal ions (e.g., calcium chloride, magnesium sulfate)

Conditions: Aqueous medium, neutral to slightly alkaline pH.

Major Products

The major products of these reactions are the metal-edetate complexes, which are highly stable and soluble in water .

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Chelation Therapy for Heavy Metal Poisoning

EDTA is primarily recognized for its role in treating heavy metal poisoning, particularly lead. The FDA has approved its use in both adults and children to effectively bind lead ions and facilitate their excretion from the body. A notable study demonstrated that intravenous administration of EDTA significantly improved symptoms associated with lead poisoning, such as abdominal pain and fatigue, while also slowing kidney failure progression in chronic cases .

Case Study: Lead Poisoning Treatment

- Patient Profile : A child diagnosed with lead poisoning.

- Treatment Regimen : Administered calcium disodium EDTA intravenously over several days.

- Outcome : Marked reduction in blood lead levels and improvement in clinical symptoms.

1.2 Cardiovascular Disease Management

Recent clinical trials have investigated the potential of EDTA in reducing cardiovascular events among patients with a history of heart disease. One randomized trial found that patients receiving EDTA infusions experienced fewer cardiovascular events compared to those receiving placebo, suggesting a potential adjunctive role in managing cardiovascular health .

Laboratory Applications

2.1 Analytical Chemistry

In analytical chemistry, EDTA is extensively used for complexometric titrations, particularly in determining water hardness and metal ion concentrations. Its ability to sequester metal ions makes it invaluable for accurate analytical measurements .

| Application | Description |

|---|---|

| Complexometric Titration | Used to quantify metal ions in solution. |

| Water Hardness Testing | Determines the concentration of calcium and magnesium ions. |

2.2 Biochemical Research

EDTA plays a crucial role in molecular biology by inhibiting metal-dependent enzymes, which allows researchers to study enzyme activity without interference from metal ions. It is commonly used in DNA and RNA preservation solutions due to its ability to prevent degradation caused by metal ions .

Environmental Applications

3.1 Water Treatment

EDTA is employed in the treatment of industrial wastewater to remove heavy metals through complexation, thus improving water quality. This application is vital for environmental sustainability and pollution control .

3.2 Soil Remediation

In soil remediation efforts, EDTA can enhance the bioavailability of heavy metals for extraction processes, aiding in the cleanup of contaminated sites.

Summary of Key Findings

| Application Area | Specific Uses | Key Outcomes |

|---|---|---|

| Medical | Lead poisoning treatment | Effective chelation; improved clinical symptoms |

| Cardiovascular disease management | Potential reduction in cardiovascular events | |

| Laboratory | Analytical chemistry | Accurate measurement of metal ion concentrations |

| Molecular biology | Inhibition of metal-dependent enzymes | |

| Environmental | Water treatment | Removal of heavy metals from wastewater |

| Soil remediation | Enhanced extraction of heavy metals |

Wirkmechanismus

Edetate sodium exerts its effects by binding to metal ions through its carboxylate and amine groups, forming stable, water-soluble complexes. This chelation process reduces the availability of metal ions, which can be excreted from the body through urine . The molecular targets include divalent and trivalent metal ions such as calcium, magnesium, and zinc .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Edetate calcium disodium

- Tetrasodium ethylenediaminetetraacetate

- Edetic acid

Comparison

Edetate sodium is unique in its ability to form highly stable complexes with a wide range of metal ions. Compared to edetate calcium disodium, it has a higher affinity for calcium ions, making it more effective in chelation therapy for hypercalcemia . Tetrasodium ethylenediaminetetraacetate, on the other hand, is more soluble in water and stable in alkaline conditions, making it suitable for different industrial applications .

Biologische Aktivität

Edetate sodium, also known as disodium edetate or EDTA, is a chelating agent widely used in medicine and research due to its ability to bind divalent and trivalent metal ions. This property allows it to play a significant role in various biological activities, including metal detoxification, antimicrobial actions, and modulation of enzymatic functions. This article explores the biological activity of this compound by reviewing existing literature, case studies, and research findings.

This compound functions primarily by chelating metal ions such as lead, calcium, and magnesium. It forms stable complexes with these ions, which facilitates their excretion from the body. The mechanism can be summarized as follows:

- Chelation : EDTA binds to metal ions, preventing them from participating in biological reactions.

- Excretion : The chelated complexes are then excreted through urine, effectively reducing the metal burden in the body.

1. Treatment of Heavy Metal Poisoning

This compound is FDA-approved for treating lead poisoning. A comparative study indicated that sodium calcium edetate is effective in increasing urinary lead excretion and reducing blood lead levels significantly compared to other chelators like DMSA (dimercaptosuccinic acid) .

Table 1: Efficacy of this compound in Lead Poisoning

| Study Type | Outcome Measures | Results |

|---|---|---|

| Clinical Trials | Urinary Lead Excretion | Significant increase |

| Experimental Studies | Blood Lead Levels | Marked reduction |

| Safety Assessments | Adverse Effects | Mild nephrotoxicity noted |

2. Cardiovascular Disease

There is ongoing debate regarding the use of EDTA for cardiovascular diseases. Some studies suggest that it may help reduce cardiovascular risk by removing toxic metals that contribute to atherosclerosis . A notable case study involved a patient with critical limb ischemia who underwent a regimen of EDTA infusions, resulting in significant clinical improvement and avoidance of amputation .

3. Antimicrobial Properties

Recent research has highlighted the antimicrobial activity of this compound against various pathogens. It disrupts bacterial cell walls by chelating essential ions like calcium and magnesium, leading to increased susceptibility to antibiotics .

Table 2: Antimicrobial Activity of this compound

| Pathogen Type | Mechanism of Action | Efficacy |

|---|---|---|

| Gram-negative Bacteria | Disruption of LPS | High efficacy |

| Fungal Infections | Iron competition with siderophores | Moderate efficacy |

Case Study: Diabetic Patient with Critical Limb Ischemia

A significant case involved an elderly woman with critical limb ischemia who received 40 intravenous infusions of edetate disodium. The treatment led to improved blood flow and healing of gangrenous tissue, demonstrating the compound's potential as an adjunct therapy in severe cases where conventional treatments failed .

Research Findings on Colitis

In contrast, another study indicated potential adverse effects of EDTA on intestinal health. In mouse models, EDTA was shown to exacerbate colitis and increase colorectal cancer risk by disrupting the epithelial barrier . This finding underscores the need for careful consideration regarding the use of EDTA in patients with pre-existing gastrointestinal conditions.

Eigenschaften

IUPAC Name |

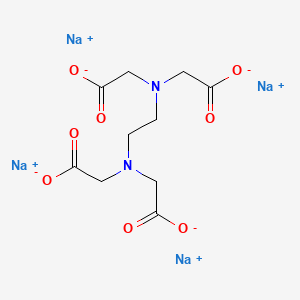

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.4Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUXEKPTXMALOB-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | TETRASODIUM ETHYLENEDIAMINETETRAACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026350 | |

| Record name | Ethylenediaminetetraacetic acid tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALLINE POWDER. | |

| Record name | TETRASODIUM ETHYLENEDIAMINETETRAACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 100-110 | |

| Record name | TETRASODIUM ETHYLENEDIAMINETETRAACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.7 | |

| Record name | TETRASODIUM ETHYLENEDIAMINETETRAACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

64-02-8, 139-33-3 | |

| Record name | Edetate Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edetate sodium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13404 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylenediaminetetraacetic acid tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium dihydrogen ethylenediaminetetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrasodium ethylenediaminetetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP1J8420LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRASODIUM ETHYLENEDIAMINETETRAACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.